molecular formula C13H18N2O2 B4968007 2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol

2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol

Cat. No.: B4968007
M. Wt: 234.29 g/mol
InChI Key: RPGRKXMLSJBZEO-UHFFFAOYSA-N
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Description

2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-5,5-dimethylimidazole with phenol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol is unique due to the presence of both the phenol and imidazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-7-5-6-8-10(9)16/h5-8,12,16-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGRKXMLSJBZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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